molecular formula C18H21NO5S B497886 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid CAS No. 927637-08-9

3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid

Cat. No.: B497886
CAS No.: 927637-08-9
M. Wt: 363.4g/mol
InChI Key: FWJBHEGLBVVPJC-UHFFFAOYSA-N
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Description

3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a methoxy group, a methyl group, and a propan-2-yl group attached to a benzenesulfonamido moiety, which is further connected to a benzoic acid core. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and substitution reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamido group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are employed for sulfonation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids and aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups.

Scientific Research Applications

3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid is unique due to the presence of the sulfonamido group, which imparts distinct chemical and biological properties. The combination of functional groups in this compound allows for specific interactions and reactivity that are not observed in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-11(2)15-10-17(16(24-4)8-12(15)3)25(22,23)19-14-7-5-6-13(9-14)18(20)21/h5-11,19H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJBHEGLBVVPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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